19-Hydroxyprostaglandin E2 is a significant derivative of prostaglandin E2, a bioactive lipid involved in various physiological and pathological processes. Prostaglandins, including 19-hydroxyprostaglandin E2, are synthesized from arachidonic acid and play crucial roles in inflammation, pain modulation, and reproductive functions. The specific biosynthetic pathway for 19-hydroxyprostaglandin E2 involves several enzymes, including prostaglandin H synthase-2 and cytochrome P450 enzymes, which facilitate its formation primarily in human seminal fluid and tissues like the seminal vesicles and vas deferens .
19-Hydroxyprostaglandin E2 is predominantly found in human seminal fluid, where it is produced by the sequential action of prostaglandin H synthase-2, cytochrome P450 4F8, and microsomal prostaglandin E synthase-1. These enzymes convert arachidonic acid through various hydroxylation steps to yield 19-hydroxyprostaglandins .
This compound belongs to the class of eicosanoids, specifically prostaglandins. Prostaglandins are categorized based on their structure and functional groups; 19-hydroxyprostaglandin E2 is classified under the E series due to its specific functional groups and structural characteristics.
The synthesis of 19-hydroxyprostaglandin E2 involves several enzymatic reactions:
Technical details indicate that the activity of these enzymes can be influenced by various factors, including substrate availability and the presence of cofactors like NADPH .
The molecular structure of 19-hydroxyprostaglandin E2 features:
The stereochemistry plays a crucial role in its biological activity, influencing receptor binding and subsequent signaling pathways.
19-Hydroxyprostaglandin E2 can participate in various biochemical reactions:
These reactions are critical for maintaining homeostasis and modulating inflammatory responses.
The mechanism of action for 19-hydroxyprostaglandin E2 involves:
Data from studies indicate that increased levels of prostaglandins correlate with inflammatory diseases and cancer progression.
Relevant analyses suggest that these properties significantly influence its biological activity and therapeutic potential.
19-Hydroxyprostaglandin E2 has several scientific applications:
Prostaglandin 19-hydroxylase is the primary enzyme responsible for synthesizing 19-hydroxyprostaglandin E2 (19-OH-PGE2) in the seminal vesicles of primates. This enzyme, localized in the microsomal fraction, catalyzes the stereospecific hydroxylation of prostaglandin E2 (PGE2) at the C19 position. Biochemical studies confirm its activity in both human and monkey (Macaca fascicularis) seminal vesicles, with a mean metabolic rate of 0.26 nmol/min/mg protein for PGE1 conversion to 19-hydroxy-PGE1. The reaction is NADPH-dependent, as substituting NADH reduces enzymatic activity by 60%. Inhibition by carbon monoxide and proadifen (SKF 525A) strongly suggests its identity as a cytochrome P-450 monooxygenase [1] [2].
19-OH-PGE2 biosynthesis involves cytochrome P-450 (CYP) isoforms that incorporate atmospheric oxygen into the prostaglandin backbone. The enzyme catalyzes a stereo-selective hydroxylation, producing the R-enantiomer (19(R)-OH-PGE2) as the biologically active form in primate semen. Kinetic analyses reveal an apparent Km of 40 µM and Vmax of 0.30 nmol/min/mg protein for PGE1 in monkey tissues. The oxygenation mechanism requires molecular oxygen and NADPH, with the enzyme's heme-iron center facilitating O2 activation. Competitive inhibition by carbon monoxide further corroborates CYP involvement [1] [7] [2].
Prostaglandin 19-hydroxylase exhibits distinct substrate preferences. PGE1 is metabolized more efficiently (Vmax = 0.30 nmol/min/mg protein) than PGE2 (0.20 nmol/min/mg protein). Other prostaglandins like PGB1 are hydroxylated at multiple positions (C18, C19, C20) but at only 25% of the rate observed for PGE1. In vivo studies in humans show significant interindividual variability in 19-OH-PGE2/PGE2 ratios in seminal fluid, indicating physiological regulation of this selectivity [1].
Table 1: Substrate Specificity of Prostaglandin 19-Hydroxylase
Substrate | Metabolic Rate (nmol/min/mg protein) | Main Product(s) |
---|---|---|
PGE1 | 0.26 | 19-OH-PGE1 |
PGE2 | 0.20 | 19-OH-PGE2 |
PGB1 | 0.065 (combined) | 19-OH-PGB1 (major) |
Molecular dynamics (MD) simulations elucidate the stability of 19-OH-PGE2 within catalytic sites. Simulations of homologous cytochrome P-450 systems reveal that the C19 hydroxyl group forms hydrogen bonds with conserved active-site residues. For 19-hydroxylase, the substrate's ω-chain (C16-C20) anchors into a hydrophobic pocket, while the carboxyl group interacts with polar residues. MD trajectories (>1 µs) confirm that 19-OH-PGE2 maintains stable binding through van der Waals contacts and hydrogen bonding, with root-mean-square deviation (RMSD) values <2 Å. This stability is crucial for the precise stereochemistry (R-enantiomer) of the product [1] [9].
Homology models of prostaglandin 19-hydroxylase, based on CYP2C9 and CYP3A4 templates, identify critical residues for substrate recognition. The binding pocket comprises:
Mutagenesis studies of analogous enzymes (e.g., 15-PGDH) validate that residues like Ser138 and Tyr151 are essential for catalytic activity. The model further explains stereoselectivity: the R-configuration at C19 optimally aligns with oxygen-transferring ferryl-oxo species [1] [3] [9].
Table 2: Key Residues in the Catalytic Site of Prostaglandin 19-Hydroxylase
Residue | Role | Interaction with Substrate |
---|---|---|
Ser138 | Polar coordination | H-bonds to carboxylate group |
Tyr151 | Proton donation | Stabilizes keto-group at C9 |
Ile190 | Hydrophobic substrate anchoring | Contacts C16-C20 alkyl chain |
Heme iron | Oxygen activation | Directs hydroxylation at C19 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7